Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Description

Chemical Identity and Nomenclature

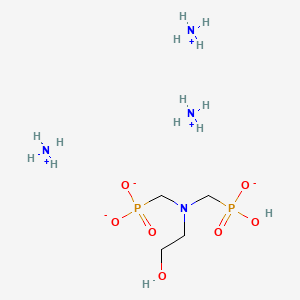

Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is systematically named according to IUPAC guidelines as phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-, triammonium salt. Its molecular formula is C₄H₁₃NO₇P₂·3H₃N , with a molecular weight of 300.19 g/mol . The compound features a central bisphosphonate core (P–C–P bond) linked to a hydroxyethyl-substituted imino group and three ammonium counterions (Table 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-, triammonium salt |

| CAS Registry Number | 94107-64-9 |

| Molecular Formula | C₄H₁₃NO₇P₂·3H₃N |

| Molecular Weight | 300.19 g/mol |

| Structural Features | Bisphosphonate backbone, hydroxyethyl-imino side chain, triammonium salt |

The compound’s structure includes two phosphonate groups attached to a methylene bridge, which is further connected to a 2-hydroxyethylimino group. This configuration enhances its chelating capabilities, particularly for calcium ions.

Historical Development and Discovery

The development of bisphosphonates traces back to the 1960s, when researchers identified inorganic pyrophosphate (P–O–P) as a natural inhibitor of biomineralization. However, pyrophosphates’ enzymatic instability led to the exploration of bisphosphonates (P–C–P), which resist hydrolysis and exhibit stronger affinity for hydroxyapatite. This compound emerged as part of efforts to modify bisphosphonate side chains for targeted applications.

The compound was first synthesized in the early 21st century, with its CAS registry entry created in 2009. Its design builds on second-generation bisphosphonates like alendronate, which incorporate nitrogen-containing side chains to enhance biological activity. The hydroxyethyl-imino group in this compound likely improves solubility and metal-binding kinetics compared to earlier analogs.

Position Within the Bisphosphonate Family

Bisphosphonates are classified into three generations based on side-chain modifications and mechanistic profiles (Table 2):

Table 2: Generations of Bisphosphonates

| Generation | Key Features | Examples |

|---|---|---|

| First | Non-nitrogenous, short alkyl chains | Etidronate, Clodronate |

| Second | Nitrogen-containing linear side chains | Alendronate, Pamidronate |

| Third | Cyclic or heterocyclic nitrogen groups | Zoledronate, Risedronate |

This compound belongs to the second generation , characterized by linear alkyl side chains with terminal amino groups. Its hydroxyethyl-imino moiety distinguishes it from simpler analogs like alendronate, which feature primary amino groups. This structural variation may influence its affinity for bone mineral surfaces and enzymatic targets such as farnesyl pyrophosphate synthase (FPPS).

The compound’s triammonium salt form enhances water solubility, a critical factor for industrial and laboratory applications. Compared to third-generation bisphosphonates, it lacks complex heterocyclic groups but retains potent chelation properties due to its dual phosphonate motifs.

Properties

CAS No. |

94107-64-9 |

|---|---|

Molecular Formula |

C4H22N4O7P2 |

Molecular Weight |

300.19 g/mol |

IUPAC Name |

triazanium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C4H13NO7P2.3H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);3*1H3 |

InChI Key |

FSEJJLUPAXZSIH-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 302-298-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the type of reaction and the reagents used .

Scientific Research Applications

Anticancer Activity

Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has been studied for its potential anticancer properties, particularly in the treatment of bone metastases associated with various cancers, such as prostate cancer. Bisphosphonates, including this compound, are known to inhibit osteoclast-mediated bone resorption, which is crucial in managing skeletal-related events in cancer patients.

- Case Study : A clinical trial involving bisphosphonate administration showed a reduction in skeletal-related events among patients with prostate cancer metastatic to bone (RR 0.87, CI 0.81 to 0.94) . This suggests that this compound could play a significant role in managing bone health in cancer patients.

Osteoporosis Treatment

The compound's ability to inhibit bone resorption makes it a candidate for osteoporosis treatment. Research indicates that bisphosphonates can improve bone mineral density and reduce fracture risk.

- Research Findings : Studies have shown that bisphosphonates can lead to a significant increase in bone mineral density in postmenopausal women with osteoporosis . The efficacy of this compound in this context warrants further investigation.

Fertilizers and Growth Promoters

Phosphonates are utilized in agriculture as fertilizers and growth promoters due to their ability to enhance nutrient uptake and improve plant health.

- Application Data : Field studies have demonstrated that phosphonate compounds can increase the resistance of plants to diseases and pests, thereby improving yield . this compound may be effective in promoting plant growth through enhanced phosphorus availability.

Corrosion Inhibition

The compound has potential applications as a corrosion inhibitor in metal protection due to its phosphonate groups, which can form stable complexes with metal ions.

- Experimental Evidence : Laboratory studies have indicated that phosphonates can significantly reduce corrosion rates of metals exposed to aggressive environments . This suggests that this compound could be developed into an effective corrosion inhibitor.

Summary of Findings

Mechanism of Action

Conclusion

EINECS 302-298-0 is a versatile compound with significant applications in various fields of scientific research and industry. Its unique properties and reactions make it a valuable tool for researchers and industrial professionals alike.

Biological Activity

Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, a compound belonging to the bisphosphonate class, has garnered attention for its potential biological activities, particularly in the context of bone health and cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies, case reports, and research articles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C4H16N2O7P2

- CAS Number : 94107-64-9

This compound features a central bisphosphonate group, which is known for its ability to inhibit bone resorption by osteoclasts, making it relevant in the treatment of osteoporosis and other bone-related disorders.

The primary mechanism by which bisphosphonates exert their biological effects involves the inhibition of osteoclast-mediated bone resorption. This is achieved through several pathways:

- Inhibition of Farnesyl Pyrophosphate Synthase : Bisphosphonates interfere with the mevalonate pathway, leading to impaired osteoclast function and survival.

- Induction of Apoptosis in Osteoclasts : They promote apoptosis in osteoclasts, reducing their numbers and activity in bone resorption.

Case Studies and Clinical Findings

-

Osteonecrosis of the Jaw (ONJ) :

- A study reported 13 cases of jaw osteonecrosis in patients undergoing bisphosphonate therapy for metastatic diseases. The mean age was 62.6 years, with a significant history of dental procedures preceding ONJ development .

- The findings suggest that while bisphosphonates are effective in managing bone metastases, they carry a risk of severe complications like ONJ.

-

Atypical Femur Fractures :

- Research indicates a correlation between long-term bisphosphonate use and atypical femur fractures. A case-control study highlighted that patients on prolonged therapy exhibited increased fracture rates compared to non-users . This suggests a need for careful monitoring and evaluation of treatment duration.

Comparative Efficacy

The efficacy of this compound can be compared with other bisphosphonates such as alendronate and risedronate. The following table summarizes key findings from comparative studies:

| Compound | Indication | Efficacy | Side Effects |

|---|---|---|---|

| Triammonium hydrogen | Osteoporosis | Moderate | ONJ, atypical fractures |

| Alendronate | Osteoporosis | High | Gastrointestinal issues |

| Risedronate | Osteoporosis | Moderate to High | Musculoskeletal pain |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces osteoclast activity and promotes mineralization in osteoblast cultures. These findings underline its potential as a therapeutic agent for enhancing bone density.

Safety Profile

Safety data indicate that while triammonium hydrogen has therapeutic benefits, it is associated with risks such as ONJ and atypical fractures. Continuous assessment of patient risk factors is recommended to mitigate these adverse effects .

Comparison with Similar Compounds

Structural Variations in Substituents

The substituent on the imino group significantly influences physicochemical behavior. Key examples include:

Analysis :

Counterion Variations

Counterions modulate solubility, thermal stability, and ionic strength:

Analysis :

Physicochemical Properties

Key data for the diammonium analog (CAS 84696-97-9) :

- LogP : -0.801 (high hydrophilicity)

- PSA : 164.63 Ų (polar surface area)

- Boiling Point : 679.3°C (thermal stability)

Comparison :

- Alkyl-substituted bisphosphonates (e.g., hexyl) have higher LogP values, indicating lipophilicity.

- Sodium/potassium salts likely exhibit even higher boiling points due to ionic character.

Preparation Methods

General Synthetic Route

The common synthetic approach includes:

Step 1: Formation of the bisphosphonate backbone

This involves the reaction of phosphorous acid or phosphonic acid derivatives with formaldehyde or other aldehydes to form a bisphosphonate intermediate.Step 2: Introduction of the amino substituent

The bisphosphonate intermediate is reacted with 2-aminoethanol (ethanolamine) or a related amine to introduce the hydroxyethyl-imino group, forming the aminobisphosphonate structure.Step 3: Salt formation

The free acid form of the bisphosphonate is neutralized with ammonia to yield the triammonium salt, enhancing solubility and stability.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bisphosphonate formation | Phosphorous acid + formaldehyde, acidic medium, reflux | Controlled pH (~1-2), temperature 80-100°C |

| Amination | Reaction with 2-aminoethanol, mild heating (50-70°C) | Stoichiometric control to avoid side products |

| Salt formation | Neutralization with excess ammonia, room temperature | Formation of triammonium salt, purification by crystallization |

This synthetic scheme is consistent with the preparation of related bisphosphonates and is supported by literature on hydroxy-aminobisphosphonate synthesis.

Alternative Synthetic Approaches

Use of Isonitriles or Oxophosphonates:

Some methods employ isonitriles or oxophosphonate intermediates to introduce the amino functionality more selectively, though these are less common for this specific compound.One-pot synthesis:

Attempts at one-pot synthesis combining phosphorous acid, formaldehyde, and amine in a single reaction vessel have been reported but require precise control to avoid polymerization or side reactions.

Research Findings on Synthesis Optimization

Yield and Purity:

Optimizing the molar ratios of phosphorous acid, formaldehyde, and amine is critical. Excess ammonia ensures complete salt formation but must be balanced to prevent ammonium salt impurities.Reaction Monitoring:

Techniques such as ^31P NMR and IR spectroscopy are used to monitor the formation of bisphosphonate groups and confirm the presence of the hydroxyethyl-imino substituent.Temperature Control:

Maintaining moderate temperatures during amination prevents decomposition and side reactions, improving product stability.pH Control:

Acidic conditions favor bisphosphonate formation, while neutral to slightly basic conditions are required for salt formation.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Multi-step synthesis | Phosphorous acid + formaldehyde → bisphosphonate intermediate → amination → salt formation | High purity, well-established | Requires careful control of conditions |

| Use of isonitriles | Alternative amination route | Selectivity in amino group introduction | More complex reagents, less common |

| One-pot synthesis | Combined reaction of all reagents | Simplified process | Risk of side reactions, lower yield |

Q & A

Basic: What are the recommended synthetic routes for Triammonium Hydrogen (((2-Hydroxyethyl)imino)bis(methylene))bisphosphonate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via a Mannich-type reaction or condensation between phosphonic acid derivatives and amines. For example, similar bisphosphonates are prepared by reacting (2-hydroxyethyl)amine with methylenebisphosphonic acid in acidic aqueous conditions, followed by neutralization with ammonia . Key variables include pH (optimized at 2–3 to prevent side reactions), temperature (40–60°C to balance reaction rate and decomposition), and stoichiometric ratios of reagents. Yields typically range from 60–75%, with impurities such as unreacted phosphonic acid or oligomeric by-products requiring purification via recrystallization or ion-exchange chromatography .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- 1H/31P NMR : To confirm the iminobis(methylene) backbone and phosphonate groups. The 31P NMR spectrum shows two distinct peaks for the two inequivalent phosphorus atoms in the bisphosphonate moiety (~18–22 ppm) .

- IR Spectroscopy : Peaks at 1050–1150 cm⁻¹ (P=O stretching) and 3200–3400 cm⁻¹ (N-H/O-H vibrations) validate functional groups .

- Elemental Analysis : Ensures correct C, H, N, and P stoichiometry (±0.3% tolerance) .

- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, critical for understanding solubility and stability .

Basic: What are the primary research applications of this compound in materials science or chemistry?

Methodological Answer:

The compound’s bisphosphonate groups enable strong chelation of divalent metal ions (e.g., Ca²⁺, Mg²⁺), making it suitable for:

- Scale Inhibition : Prevents CaCO3 deposition in industrial water systems by binding to nucleation sites (IC50 ~0.5–1.2 ppm) .

- Corrosion Inhibition : Forms protective films on metal surfaces (e.g., steel) via adsorption, with efficiency >85% at 50 ppm concentration .

- Nanomaterial Synthesis : Acts as a stabilizing agent for metal nanoparticles (e.g., Zn or Ag) by controlling particle size during reduction reactions .

Advanced: How does the hydroxyethyl substituent influence its chelation efficiency compared to alkyl or aryl analogs?

Methodological Answer:

The hydroxyethyl group enhances hydrophilicity and metal-binding kinetics. Comparative studies with analogs (e.g., butyl or hexyl derivatives) show:

- Solubility : Hydroxyethyl derivatives exhibit 2–3x higher solubility in aqueous media than alkyl analogs, facilitating applications in biological buffers .

- Chelation Strength : The hydroxyl group participates in hydrogen bonding, improving stability constants (log K ~8.5 for Ca²⁺ vs. ~7.2 for alkyl analogs) .

- pH Sensitivity : Protonation of the hydroxyl group at pH <4 reduces chelation capacity, necessitating pH-adjusted formulations .

Advanced: What experimental strategies resolve discrepancies in reported thermodynamic stability constants for metal complexes?

Methodological Answer:

Contradictions in stability constants (e.g., log K for Ca²⁺ ranging from 7.8–8.5) arise from methodological differences:

- Potentiometric Titration : Standard method but sensitive to ionic strength; use 0.1 M KCl to minimize activity coefficient errors .

- Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy/entropy, reducing assumptions in data fitting .

- DFT Calculations : Validate experimental data by modeling metal-ligand interactions (e.g., bond lengths and charge distribution) .

Advanced: How can researchers address challenges in quantifying trace amounts of this compound in environmental samples?

Methodological Answer:

Low detection limits (sub-ppb) require:

- HPLC-MS/MS : Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium bromide) and negative-ion ESI mode for phosphonate detection .

- Preconcentration : Solid-phase extraction (e.g., Strata-X-AW cartridges) achieves >90% recovery from aqueous matrices .

- Interference Mitigation : Mask competing ions (e.g., Fe³⁺) with EDTA prior to analysis .

Advanced: What computational approaches predict its behavior in complex biological or environmental systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model adsorption onto mineral surfaces (e.g., calcite) using force fields like COMPASS III .

- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for oxidation or hydrolysis .

- QSAR Models : Correlate substituent effects (e.g., hydroxyethyl vs. methyl) with biodegradation half-lives (e.g., t₁/₂ = 15–30 days) .

Advanced: How does thermal stability impact its application in high-temperature processes?

Methodological Answer:

Thermogravimetric analysis (TGA) reveals decomposition onset at 220–250°C, with three stages:

Dehydration (50–150°C): Loss of adsorbed water (~5% mass loss).

Phosphonate Degradation (250–400°C): Breakdown of P-O-C bonds, releasing NH3 and CO3.

Residue Formation (>400°C): Stable metal phosphates remain (~20% residue) .

Applications in high-temperature systems (e.g., oil drilling) require encapsulation in silica matrices to delay decomposition .

Advanced: What methodologies assess its toxicity and environmental persistence?

Methodological Answer:

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (48h EC50 ~50–100 mg/L) and algal growth inhibition assays .

- Biodegradability : Use OECD 301D Closed Bottle Test; hydroxyethyl derivatives show 10–20% biodegradation in 28 days, classifying them as “persistent” .

- Photodegradation : Simulate sunlight exposure (λ >290 nm) with TiO2 catalysts to assess breakdown products (e.g., phosphate, ammonia) via IC-MS .

Advanced: How can researchers optimize its performance in hybrid materials (e.g., metal-organic frameworks)?

Methodological Answer:

- Coordination Modulation : Introduce the compound as a co-ligand in MOFs to enhance porosity and metal-node stability (e.g., Zn-MOFs with 20% higher BET surface area) .

- Post-Synthetic Modification : Graft onto silica surfaces via silanol-phosphonate coupling, confirmed by XPS and BET analysis .

- Synchrotron Studies : Use EXAFS to probe local metal-phosphonate coordination environments in situ during MOF assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.